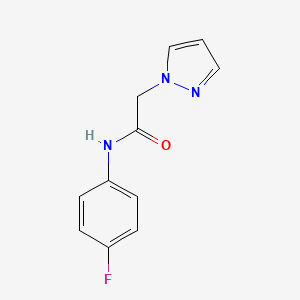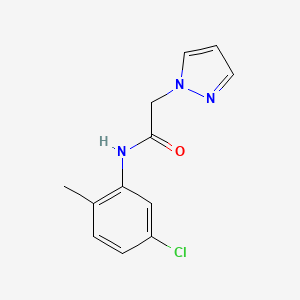
N-(4-propan-2-ylphenyl)isoquinoline-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-propan-2-ylphenyl)isoquinoline-5-sulfonamide, also known as H-89, is a potent and selective inhibitor of protein kinase A (PKA). PKA is a critical enzyme involved in many cellular processes, including cell growth, metabolism, and gene expression. H-89 has been widely used in scientific research to investigate the role of PKA in various biological systems.
Mécanisme D'action
N-(4-propan-2-ylphenyl)isoquinoline-5-sulfonamide acts as a competitive inhibitor of the catalytic subunit of PKA, preventing the enzyme from phosphorylating its target proteins. This results in a range of downstream effects, including changes in gene expression, cell growth, and metabolism.
Biochemical and physiological effects:
N-(4-propan-2-ylphenyl)isoquinoline-5-sulfonamide has been shown to have a range of biochemical and physiological effects, including inhibition of cell growth, induction of apoptosis, and modulation of ion channel activity. It has also been shown to affect the activity of other enzymes, such as protein kinase C and mitogen-activated protein kinases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-propan-2-ylphenyl)isoquinoline-5-sulfonamide in lab experiments is its high selectivity for PKA. This allows researchers to specifically investigate the role of PKA in various biological systems without interfering with other signaling pathways. However, one limitation of using N-(4-propan-2-ylphenyl)isoquinoline-5-sulfonamide is its potential off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research involving N-(4-propan-2-ylphenyl)isoquinoline-5-sulfonamide. One area of interest is the development of more potent and selective PKA inhibitors for use in both basic and clinical research. Another area of interest is the investigation of the role of PKA in various diseases, such as cancer and neurological disorders. Finally, the use of N-(4-propan-2-ylphenyl)isoquinoline-5-sulfonamide in combination with other drugs or therapies may provide new insights into the underlying mechanisms of disease and potential treatment options.
Méthodes De Synthèse
N-(4-propan-2-ylphenyl)isoquinoline-5-sulfonamide can be synthesized via a multi-step process starting from commercially available materials. The first step involves the reaction of 4-isopropylphenylboronic acid with 5-bromoisoquinoline to form 5-(4-isopropylphenyl)isoquinoline. This intermediate is then treated with sulfur trioxide-trimethylamine complex to obtain the sulfonic acid derivative. Finally, the sulfonic acid derivative is reacted with ammonia to form N-(4-propan-2-ylphenyl)isoquinoline-5-sulfonamide.
Applications De Recherche Scientifique
N-(4-propan-2-ylphenyl)isoquinoline-5-sulfonamide has been used extensively in scientific research to investigate the role of PKA in various biological systems. It has been shown to inhibit PKA activity in vitro and in vivo, leading to a range of physiological and biochemical effects.
Propriétés
IUPAC Name |
N-(4-propan-2-ylphenyl)isoquinoline-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-13(2)14-6-8-16(9-7-14)20-23(21,22)18-5-3-4-15-12-19-11-10-17(15)18/h3-13,20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFRSYCQDQPNLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-propan-2-ylphenyl)isoquinoline-5-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1-(4-fluorophenyl)sulfonylpyrrolidine-2-carboxamide](/img/structure/B7460300.png)

![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-2-pyrrolidinone](/img/structure/B7460314.png)
![N-[3-(aminomethyl)phenyl]-2-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7460318.png)

![Ethyl 2-[2-(phenoxymethyl)benzimidazol-1-yl]acetate](/img/structure/B7460329.png)


![N-[(3-ethoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine](/img/structure/B7460345.png)
![N-[4-(aminomethyl)phenyl]-2-imidazol-1-ylacetamide](/img/structure/B7460353.png)
![N-[(4-fluorophenyl)methyl]isoquinoline-5-sulfonamide](/img/structure/B7460358.png)